
n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine is a chemical compound with the molecular formula C22H24N2O It is known for its unique structure, which includes a benzyl group, a tert-butylphenoxy group, and a pyridin-3-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The choice of reagents, catalysts, and solvents is crucial to achieving efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyridine derivatives.
Applications De Recherche Scientifique
n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopyridine: A simpler analog with a pyridin-3-amine structure.
2-(2-tert-butylphenoxy)pyridin-3-amine: Lacks the benzyl group but shares the tert-butylphenoxy and pyridin-3-amine moieties.
Uniqueness
n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, while the tert-butylphenoxy group provides steric hindrance and stability.
Propriétés
Numéro CAS |
918343-74-5 |
|---|---|
Formule moléculaire |
C22H24N2O |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C22H24N2O/c1-22(2,3)18-12-7-8-14-20(18)25-21-19(13-9-15-23-21)24-16-17-10-5-4-6-11-17/h4-15,24H,16H2,1-3H3 |
Clé InChI |
IKVRIKDXJYFBTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
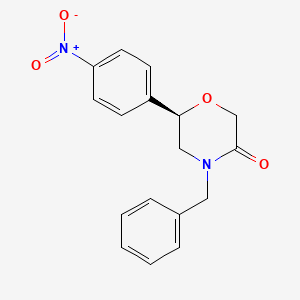
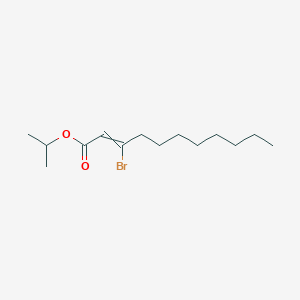

![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)

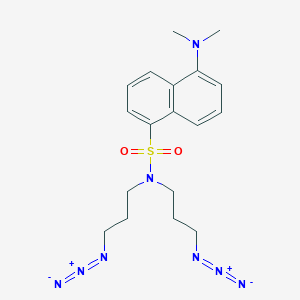
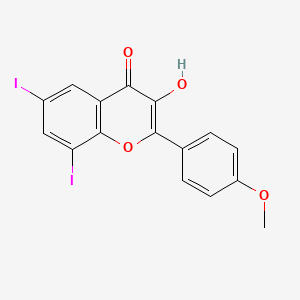

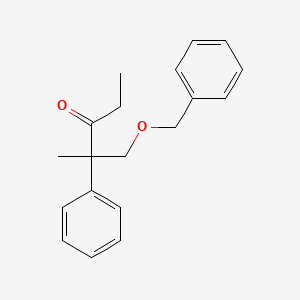
![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)
